REACTION_CXSMILES
|
C(Cl)Cl.C(Cl)(=O)C(Cl)=O.CS(C)=O.[Br:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[C:17]([CH2:25][OH:26])[CH:16]=1.C(N(CC)CC)C.[Cl-].[NH4+]>C(Cl)Cl>[Br:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[C:17]([CH:25]=[O:26])[CH:16]=1 |f:0.1,5.6|
|
Name
|
oxalyl chloride methylene chloride
|
Quantity
|
4.88 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC2=CC=CC=C12)CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
This reaction mixture was stirred at −78° C. for 15 minutes and −45° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
ADDITION
|
Details
|
was added dropwise over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution, and dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:20)]
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC2=CC=CC=C12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 890 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |